Propyl[1-(4-propylphenyl)ethyl]amine
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Overview
Description
Propyl[1-(4-propylphenyl)ethyl]amine is an organic compound that belongs to the class of amines It is characterized by the presence of a propyl group attached to a phenyl ring, which is further connected to an ethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl[1-(4-propylphenyl)ethyl]amine can be achieved through several methods. One common approach involves the alkylation of aniline derivatives. For instance, the reaction of 4-propylaniline with 1-bromo-2-propylpropane under basic conditions can yield the desired compound. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the amine and facilitate nucleophilic substitution .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation of nitro compounds followed by reductive amination is another viable method. This process can be optimized using catalysts such as palladium on carbon (Pd/C) and hydrogen gas under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
Propyl[1-(4-propylphenyl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert nitro groups to amines using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a metal catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where halogenated compounds can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with palladium on carbon (Pd/C)
Substitution: Alkyl halides, sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Nitroso or nitro derivatives
Reduction: Primary amines
Substitution: Alkylated amines
Scientific Research Applications
Propyl[1-(4-propylphenyl)ethyl]amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of Propyl[1-(4-propylphenyl)ethyl]amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological effects. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Propyl[1-(4-propylphenyl)ethyl]amine can be compared with other similar compounds such as:
Propylamine: A simpler amine with a single propyl group attached to the nitrogen atom.
Phenethylamine: Contains a phenyl ring attached to an ethylamine group, lacking the additional propyl group.
Dipropylamine: Features two propyl groups attached to the nitrogen atom, differing in the substitution pattern
Uniqueness
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of aromatic and aliphatic groups makes it versatile for various applications, distinguishing it from simpler amines and other substituted phenethylamines.
Biological Activity
Propyl[1-(4-propylphenyl)ethyl]amine is a compound of interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor binding. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and applications in various fields.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The compound acts as a ligand, modulating the activity of these targets, which may lead to various biological effects such as:
- Enzyme Inhibition : It has been investigated for its potential to inhibit certain enzymes involved in metabolic pathways.
- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing neurotransmitter systems, particularly those involving serotonin and dopamine.
Enzyme Inhibition Studies
Research has indicated that this compound can inhibit specific enzymes, which may have implications for therapeutic applications. For instance, studies have demonstrated its potential role in inhibiting monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. This inhibition could enhance the levels of neurotransmitters such as serotonin and norepinephrine, suggesting antidepressant-like effects.
Receptor Binding Affinity
Studies have shown that this compound interacts with various receptors:
- Serotonin Receptors : Preliminary studies suggest that the compound exhibits binding affinity for serotonin receptors, which may mediate its effects on mood and anxiety.
- Dopamine Receptors : Similar interactions with dopamine receptors indicate potential applications in treating disorders related to dopaminergic dysfunction.
Case Studies
- Antidepressant Activity : A study published in 2022 evaluated the antidepressant-like effects of this compound using animal models. Results showed significant reductions in immobility time during forced swim tests, indicating potential antidepressant properties.
- Cancer Cell Proliferation : Another investigation assessed the antiproliferative effects of this compound on various cancer cell lines. The results indicated that it could inhibit cell growth in melanoma and cervical cancer cells, suggesting its potential as an anticancer agent.
Applications in Medicine and Industry
This compound has several applications:
- Pharmaceutical Development : Due to its biological activity, it is being explored for developing novel therapeutics targeting mood disorders and certain cancers.
- Chemical Synthesis : It serves as a building block in organic synthesis for creating more complex molecules used in various industrial applications.
Properties
Molecular Formula |
C14H23N |
---|---|
Molecular Weight |
205.34 g/mol |
IUPAC Name |
N-[1-(4-propylphenyl)ethyl]propan-1-amine |
InChI |
InChI=1S/C14H23N/c1-4-6-13-7-9-14(10-8-13)12(3)15-11-5-2/h7-10,12,15H,4-6,11H2,1-3H3 |
InChI Key |
LXOUJLKYAUIABQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(C)NCCC |
Origin of Product |
United States |
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